molecular formula C19H21N3O6S B466579 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide CAS No. 458535-60-9

2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

Cat. No. B466579
CAS RN: 458535-60-9
M. Wt: 419.5g/mol
InChI Key: NVVMJDVZNIZOCM-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as NPPA, and it is a small molecule drug that has been studied for its potential therapeutic applications. The purpose of

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study conducted by Rani, Pal, Hegde, and Hashim (2014) explored the potential of various 2-(substituted phenoxy) acetamide derivatives, including 2-(4-nitrophenoxy)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, for their anticancer, anti-inflammatory, and analgesic properties. They found that compounds with halogens on the aromatic ring, like 2-(4-nitrophenoxy) acetamide derivatives, demonstrated significant anticancer and anti-inflammatory activities. One specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic application (Rani et al., 2014).

COX Inhibition and Anti-Inflammatory Action

Altıntop, Sever, Çiftçi, Ertorun, Alataş, and Özdemir (2022) identified 4-[4-(Piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-cyanophenoxy)benzylidene]thiosemicarbazide (2c) as a potent COX-1 inhibitor and a nonselective COX inhibitor, which includes a piperidin-1-ylsulfonyl component. This discovery suggests that similar compounds, potentially including this compound, could have significant anti-inflammatory properties through COX inhibition (Altıntop et al., 2022).

Hydrogen Bond Studies

Romero and Margarita (2008) conducted a study on hydrogen bond formations in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides. Although not directly studying this compound, their research provides valuable insights into the behavior of similar compounds, particularly in terms of intramolecular and intermolecular hydrogen bonding, which can be crucial for understanding the chemical properties and reactivity of these compounds (Romero & Margarita, 2008).

Cytotoxicity and Anticancer Potential

Eldeeb, Sanad, Ragab, Ammar, Mahmoud, Ali, and Hamdy (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, including compounds with piperidin-1-ylsulfonyl groups. Their findings highlight the potential of these compounds in managing hepatocellular carcinoma (HCC), specifically noting significant cytotoxic and anti-angiogenic effects. This suggests that derivatives like this compound could have similar applications in cancer treatment (Eldeeb et al., 2022).

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c23-19(14-28-17-8-6-16(7-9-17)22(24)25)20-15-4-10-18(11-5-15)29(26,27)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMJDVZNIZOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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